methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with a unique structure that includes a sulfamoyl group and an indene carboxylate moiety
Preparation Methods
The synthesis of methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of methylsulfamoyl chloride with an appropriate indene derivative. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield and purity .
Chemical Reactions Analysis
Methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes and diseases
Biological Research: It is used in the study of enzyme inhibition and the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials
Mechanism of Action
The mechanism of action of methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme .
Comparison with Similar Compounds
Methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can be compared to other sulfamoyl-containing compounds, such as:
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds also exhibit enzyme inhibitory activity and are used in similar research applications.
4-Methylsulfamoylbenzeneboronic acid: This compound is used in organic synthesis and has similar chemical reactivity.
Properties
Molecular Formula |
C12H15NO4S |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
methyl 4-(methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H15NO4S/c1-13-18(15,16)11-5-3-4-8-6-9(7-10(8)11)12(14)17-2/h3-5,9,13H,6-7H2,1-2H3 |
InChI Key |
WEONVQLWOKWFQH-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1CC(C2)C(=O)OC |
Origin of Product |
United States |
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